molecular formula C16H36Cl2N4O4 B15192749 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride CAS No. 118811-38-4

1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride

Cat. No.: B15192749
CAS No.: 118811-38-4
M. Wt: 419.4 g/mol
InChI Key: SIQZUGXWDPPNJD-UHFFFAOYSA-N
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Description

1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and carbamoyloxyethyl groups, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine and n-butyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.

    Formation of Intermediate: The initial reaction between ethylenediamine and n-butyl isocyanate leads to the formation of an intermediate compound.

    Final Product Formation: The intermediate is then further reacted with additional reagents to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated compounds, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by:

    Binding to Active Sites: The amino and carbamoyloxyethyl groups can bind to active sites on enzymes, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane: Lacks the dihydrochloride component, which may affect its solubility and reactivity.

    1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane monohydrochloride: Contains only one hydrochloride group, potentially altering its chemical properties.

Uniqueness

1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dihydrochloride form enhances its solubility in aqueous solutions, making it more versatile for various applications.

Properties

CAS No.

118811-38-4

Molecular Formula

C16H36Cl2N4O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate;dihydrochloride

InChI

InChI=1S/C16H34N4O4.2ClH/c1-3-5-8-18-15(21)23-13-11-20(10-7-17)12-14-24-16(22)19-9-6-4-2;;/h3-14,17H2,1-2H3,(H,18,21)(H,19,22);2*1H

InChI Key

SIQZUGXWDPPNJD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CCN)CCOC(=O)NCCCC.Cl.Cl

Origin of Product

United States

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